2-(3,4-dimethoxyphenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a dimethoxyphenyl group, which is a phenyl ring with two methoxy (OCH3) substituents, and a dibenzo[b,f][1,4]oxazepin group, which is a tricyclic structure .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The physical and chemical properties of the compound would be influenced by these structural features .Chemical Reactions Analysis
Again, without specific information, it’s hard to provide a detailed analysis of the chemical reactions involving this compound. The reactivity of the compound would likely be influenced by the presence of the functional groups and the stability of the rings .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Scientific Research Applications
Antiallergic Applications
Dibenzoxazepin derivatives have been synthesized and evaluated for their antiallergic properties. Studies on related compounds have demonstrated potent inhibitory effects on passive cutaneous anaphylaxis (PCA) in rats and IgG1-mediated bronchoconstriction in guinea pigs. These findings suggest that certain structural elements within the dibenzoxazepin framework contribute significantly to enhanced antiallergic activities, such as specific side chains and terminal carboxyl moieties. One such compound exhibited negligible CNS side effects, highlighting its potential for clinical evaluation as an antiallergic agent (Ohshima et al., 1992).
Antitumor Activity
Dibenzoxazepin derivatives have also been explored for their antitumor activity. Novel quinazolinone analogs related to dibenzoxazepin structures have shown broad-spectrum antitumor activity, with some compounds displaying potency against CNS, renal, and breast cancer cell lines. These findings indicate the potential of dibenzoxazepin derivatives in cancer therapy, particularly through the inhibition of specific kinase pathways (Al-Suwaidan et al., 2016).
Synthesis and Structural Analysis
The synthesis of dibenzoxazepin derivatives and their structural analysis have been subjects of study, contributing to a deeper understanding of their chemical and pharmacological properties. Such research efforts lay the groundwork for developing dibenzoxazepin-based therapeutics with specific biological activities (Munck et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-15-5-8-21-19(11-15)27(2)25(29)18-14-17(7-10-20(18)32-21)26-24(28)13-16-6-9-22(30-3)23(12-16)31-4/h5-12,14H,13H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAWWQVKNDBVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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